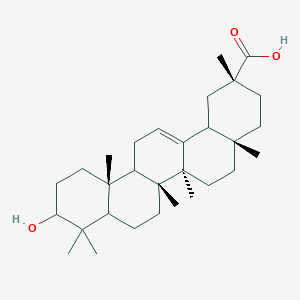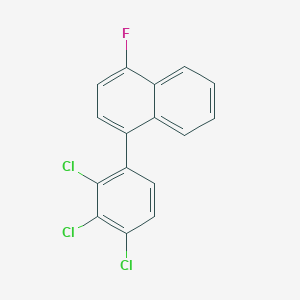
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene is an organofluorine compound belonging to the naphthalene derivatives group This compound is characterized by the presence of a fluorine atom at the 1-position and three chlorine atoms at the 2, 3, and 4 positions on the phenyl ring attached to the naphthalene structure
Métodos De Preparación
The synthesis of 1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 2,3,4-trichlorophenyl compounds.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as tert-butyllithium and conditions like elevated temperatures are commonly used in these reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of naphthoquinones, while substitution reactions may yield various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The fluorine and chlorine atoms play a crucial role in modulating these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1-Chloronaphthalene: Contains chlorine but lacks the fluorine atom, resulting in different chemical properties.
1-Bromonaphthalene: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H8Cl3F |
|---|---|
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
1-fluoro-4-(2,3,4-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-7-5-12(15(18)16(13)19)10-6-8-14(20)11-4-2-1-3-9(10)11/h1-8H |
Clave InChI |
USMORHWDLNFRCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



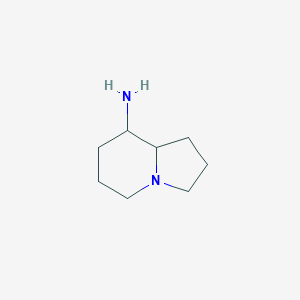
![rel-Benzyl (4aR,7aS)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14784404.png)
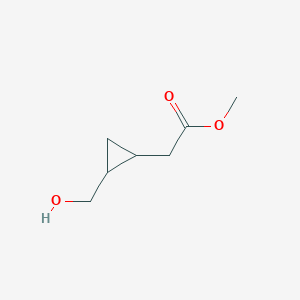
![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14784432.png)
![5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylimino]-1H-pyridazin-6-one](/img/structure/B14784436.png)
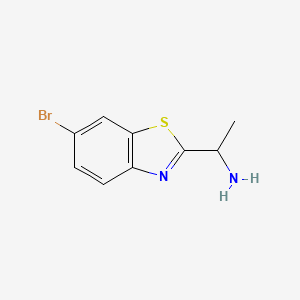
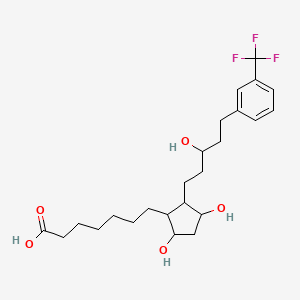
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14784455.png)
![(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B14784458.png)
![3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14784461.png)

![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one](/img/structure/B14784472.png)
